molecular formula C7H13N3O4 B12326622 (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid

Cat. No.: B12326622
M. Wt: 203.20 g/mol
InChI Key: UGVQELHRNUDMAA-UHFFFAOYSA-N
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Description

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is a synthetic compound that belongs to the class of amino acids It is characterized by its complex structure, which includes multiple amide and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:

    Amidation Reactions:

    Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used and later removed.

    Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound might involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of amide groups to amines.

    Substitution: Nucleophilic substitution reactions involving the amino or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies involving protein synthesis and enzyme interactions.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Acting as substrates or inhibitors.

    Receptors: Binding to specific receptors to modulate biological pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid with a similar backbone structure.

    Alanine: Another amino acid with a similar side chain.

    Glutamine: Contains an amide group similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid.

Uniqueness

This compound is unique due to its specific arrangement of amino and amide groups, which may confer distinct chemical and biological properties compared to other amino acids.

Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.20 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid

InChI

InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)

InChI Key

UGVQELHRNUDMAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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